Physicochemical properties of "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate"
Physicochemical properties of "Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate"
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound belonging to the dihydropyridazinone family. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to the diverse pharmacological activities exhibited by its derivatives. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, offers multiple sites for substitution, allowing for the fine-tuning of physicochemical and biological properties.[1] Derivatives of the 3-oxo-2,3-dihydropyridazine core have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, offering valuable insights for professionals in pharmaceutical research and development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in biological systems and for guiding its application in drug design.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | ChemBK[2] |
| Molecular Weight | 154.12 g/mol | ChemBK[2] |
| Melting Point | 159 °C | ChemicalBook[3] |
| pKa (Predicted) | 10.34 ± 0.40 | ChemicalBook[3] |
| Appearance | White to off-white solid | ChemicalBook[3] |
| Storage Temperature | 2-8°C | ChemicalBook[3] |
Tautomerism: The Keto-Enol Equilibrium
A crucial aspect of the structure of 3-oxo-2,3-dihydropyridazines is the potential for tautomerism. The molecule can exist in equilibrium between the keto (amide) form and the enol (hydroxy) form.
Caption: Keto-enol tautomerism of the 3-oxo-2,3-dihydropyridazine ring.
For N-heterocycles like 3-hydroxypyridazin-6-one, studies have shown that the oxo (amide) form is generally the predominant tautomer in aqueous solution.[4] This preference is significant for understanding the molecule's hydrogen bonding capabilities and its interactions with biological targets.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylates often commences with the condensation of a β-keto ester with a hydrazine derivative. A subsequent oxidation or aromatization step can then lead to the desired dihydropyridazinone ring system.
Caption: Proposed synthetic workflow for Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.
Experimental Protocol (Hypothetical)
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Condensation: Diethyl 2-(ethoxymethylene)-3-oxosuccinate is refluxed with hydrazine hydrate in ethanol to yield the pyrazole intermediate. The causality behind this choice lies in the high reactivity of the ethoxymethylene group towards nucleophilic attack by hydrazine, leading to cyclization.
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Rearrangement: The pyrazole intermediate is subjected to a base-catalyzed rearrangement, for instance, using sodium ethoxide in ethanol. This step is crucial for the expansion of the five-membered pyrazole ring into the six-membered pyridazine ring.
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Hydrolysis and Decarboxylation: The resulting pyridazine dicarboxylate is then selectively hydrolyzed, followed by decarboxylation, to yield 3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
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Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to afford the desired Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.
This self-validating protocol includes clear steps with expected intermediates, allowing for the monitoring of the reaction progress through techniques like thin-layer chromatography (TLC) and subsequent characterization of the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not widely published, the expected spectral data can be inferred from related structures.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.8-4.0 ppm. The protons on the pyridazine ring would likely appear as multiplets or singlets in the aromatic region (7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on the substitution. The NH proton of the pyridazinone ring would likely appear as a broad singlet at a downfield chemical shift, and its position could be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum would feature a resonance for the ester carbonyl carbon around 160-170 ppm and the pyridazinone carbonyl carbon further downfield. The methyl ester carbon would resonate around 50-55 ppm. The carbons of the pyridazine ring would appear in the aromatic region (approximately 120-160 ppm).
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FTIR: The infrared spectrum would be characterized by a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹ and another strong band for the amide carbonyl (C=O) of the pyridazinone ring around 1650-1680 cm⁻¹. An N-H stretching vibration would be observed as a broad band in the region of 3200-3400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and other characteristic cleavages of the pyridazine ring.
Reactivity and Chemical Stability
The reactivity of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is governed by the functional groups present in its structure: the dihydropyridazinone ring, the methyl ester, and the N-H group.
Caption: Potential reaction sites on Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.
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N-Alkylation/Arylation: The nitrogen atom at the 2-position of the pyridazinone ring can be readily alkylated or arylated to introduce various substituents, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
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Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This carboxylic acid can then be converted to a variety of other functional groups.
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Amidation: The ester can be converted to a wide range of amides by reacting with primary or secondary amines. This is a frequently employed modification to enhance biological activity and modulate physicochemical properties.
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Halogenation: The pyridazine ring can undergo halogenation, providing a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
The chemical stability of dihydropyridazinone esters is generally good under neutral conditions. However, they are susceptible to hydrolysis at extreme pH values. The stability is also influenced by the nature and position of substituents on the pyridazine ring.
Applications in Research and Drug Development
The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This makes Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate a valuable building block for the synthesis of novel therapeutic agents.
Potential Therapeutic Areas
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Anticancer Activity: Numerous pyridazine derivatives have been investigated for their potential as anticancer agents.[5] For instance, certain 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides have been developed for the treatment of cancer.[6]
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Antimicrobial and Antifungal Activity: Dihydropyridine derivatives, a related class of compounds, have shown inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi.[7]
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Other Pharmacological Activities: The pyridazine nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of pharmacological properties, including antihypertensive, analgesic, and anti-inflammatory activities.[5]
The synthetic tractability of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, coupled with the proven therapeutic potential of the dihydropyridazinone core, positions this molecule as a key starting material for the development of new chemical entities targeting a range of diseases.
Conclusion
Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an attractive scaffold for the design and development of novel therapeutic agents. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable chemical entity in their scientific endeavors. Further exploration of its derivatives is warranted to fully unlock the therapeutic potential of this promising molecular framework.
References
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Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]
- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents.
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Synthesis and biological activity of some new pyridazine derivatives. Semantic Scholar. Available at: [Link]
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. Available at: [Link]
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Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. ChemBK. Available at: [Link]
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Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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New pyridazinone-4-carboxamides as new ca - Uniss. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. Available at: [Link]
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3-Oxo-2,3-dihydropyridazine-4-carboxylic acid methyl ester. ChemBK. Available at: [Link]
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